N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Overview
Description
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and a nitro group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the phenyl ring.
Fluorination: The incorporation of a fluorine atom into the quinazoline ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinating agents for fluorination. The final amination step often involves the use of amine sources under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)-6,7-dimethoxyquinazoline-4-amine
- N-(3-Bromophenyl)-4-aminopyrimidine
- N-(3-Bromophenyl)-7-chloro-6-nitroquinazolin-4-amine
Uniqueness
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is unique due to the presence of both a fluorine atom and a nitro group on the quinazoline ring This combination of functional groups can enhance its biological activity and selectivity compared to similar compounds
Biological Activity
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a complex structure featuring a bromophenyl group, a fluorine atom, and a nitro group attached to the quinazoline core. Its molecular formula is with a molecular weight of 356.16 g/mol.
The primary mechanism of action for this compound involves its interaction with specific kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, which plays a crucial role in various cellular signaling pathways. The inhibition of kinase activity can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for cancer therapy.
Kinase Inhibition
This compound has been investigated for its potential as a tyrosine kinase inhibitor . Studies show that quinazoline derivatives can selectively inhibit various kinases involved in tumor growth and progression. For instance, structural modifications in similar compounds have demonstrated that the presence of halogen atoms can enhance inhibitory potency against kinases such as EGFR (Epidermal Growth Factor Receptor) and NEK4 (NIMA-related kinase 4) .
Antitumor Activity
In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound has demonstrated effectiveness against breast adenocarcinoma and glioblastoma multiforme, with IC50 values in the nanomolar range indicating potent antitumor activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the quinazoline core can significantly impact biological activity. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's ability to inhibit kinase activity. For example, fluorination at specific positions on the quinazoline ring has been associated with increased potency against cancer cell lines .
Modification | Effect on Activity |
---|---|
Bromine at 3-position | Increased kinase inhibition |
Fluorine at 7-position | Enhanced cytotoxicity |
Nitro group at 6-position | Improved selectivity for cancer cells |
Case Studies
- In Vitro Evaluation : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant growth inhibition correlated with increased apoptosis markers, suggesting its potential as an anticancer agent .
- Kinase Inhibition Profile : Research focused on the inhibitory effects of quinazoline derivatives on EGFR and NEK4 revealed that this compound showed competitive inhibition patterns, underscoring its therapeutic potential in targeting specific cancers .
Properties
IUPAC Name |
N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN4O2/c15-8-2-1-3-9(4-8)19-14-10-5-13(20(21)22)11(16)6-12(10)17-7-18-14/h1-7H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRQBIBULHKTIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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